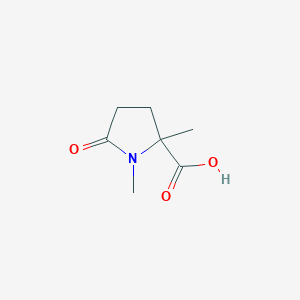

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

説明

特性

IUPAC Name |

1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(6(10)11)4-3-5(9)8(7)2/h3-4H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGWRHWPWBJGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID can be synthesized through the oxidation of 1,2-dimethylpyrrolidine-2-carboxylic acid. The reaction typically involves the use of an oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity.

化学反応の分析

Types of Reactions

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Conversion to lower oxidation states.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1,2-dimethyl-5-oxopyrrolidine derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compounds were assessed using an MTT assay, which revealed structure-dependent anticancer activity. Some derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

| Compound | Viability (%) | Comparison to Cisplatin |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 24.5 | Significantly lower than control |

| 5-Fluorobenzimidazole derivative | 87.4 | Higher than some derivatives |

Antimicrobial Activity

The antimicrobial properties of 1,2-dimethyl-5-oxopyrrolidine derivatives have also been explored. Certain compounds demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus, indicating their potential as candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Study on Anticancer Activity

A comprehensive study evaluated the anticancer activity of various derivatives against A549 cells. The results indicated that modifications to the pyrrolidine ring significantly influenced cytotoxicity levels, with some compounds showing enhanced activity compared to traditional treatments.

Antimicrobial Efficacy

In another study focused on antimicrobial properties, derivatives were tested against a range of Gram-positive bacteria, including resistant strains. The findings suggested that specific substitutions on the pyrrolidine ring could enhance antimicrobial activity, making these compounds valuable for further development .

作用機序

The mechanism of action of 1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

(2S)-5-Methylpyrrolidine-2-carboxylic Acid (CAS 89531-37-3)

- Key Features :

- Methyl group at position 5 (vs. ketone in the target compound).

- Carboxylic acid at position 2.

- Stereochemistry: (2S)-configured chiral center.

- Stereospecificity may influence biological interactions, such as enzyme binding .

Heterocyclic Analogues

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Key Features :

- Pyrimidine ring (six-membered, two nitrogen atoms).

- Chloro and methyl substituents at positions 2 and 6.

- Carboxylic acid at position 4.

- Implications: Larger ring size and additional nitrogen alter electronic properties and solubility.

Complex Pyrrolidine Derivatives

Compounds such as (2R,4S)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-(2-formimidamidoethylthio)-3,4-dihydro-2H-pyrrole-5-carboxylic acid () feature bicyclic systems and multifunctional substituents. These derivatives exhibit enhanced structural complexity, enabling targeted interactions in medicinal chemistry but diverging significantly from the simpler pyrrolidine scaffold of the target compound .

Data Tables

Table 1: Structural and Regulatory Comparison

| Compound Name | CAS Number | Substituents | Key Features | EC Number |

|---|---|---|---|---|

| 1,2-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | Not provided | 1,2-dimethyl; 5-oxo; 2-carboxylic acid | Polar, chiral centers possible | Not available |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | 1-methyl; 5-oxo; 3-carboxylic acid | High polarity, no additional methyl | 255-765-5 |

| (2S)-5-Methylpyrrolidine-2-carboxylic acid | 89531-37-3 | 5-methyl; 2-carboxylic acid | Stereospecific, no ketone | Not available |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | 89581-58-8 | 2-chloro; 6-methyl; 4-carboxylic acid | Pyrimidine core, electronegative Cl | Not available |

Table 2: Functional Group Impact

| Functional Group | 1,2-Dimethyl-5-oxo-pyrrolidine-2-carboxylic Acid | 1-Methyl-5-oxo-pyrrolidine-3-carboxylic Acid | (2S)-5-Methylpyrrolidine-2-carboxylic Acid |

|---|---|---|---|

| Carboxylic Acid Position | 2 | 3 | 2 |

| Ketone Presence | Yes (position 5) | Yes (position 5) | No |

| Methyl Groups | 2 (positions 1 and 2) | 1 (position 1) | 1 (position 5) |

Research Implications

- Synthetic Applications : The ketone and carboxylic acid groups in 1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid make it a versatile intermediate for further functionalization, such as amide bond formation or reduction reactions.

- Biological Relevance : While direct pharmacological data are unavailable, structural analogs like (2S)-5-methylpyrrolidine-2-carboxylic acid highlight the importance of stereochemistry and substituent placement in drug design .

- Regulatory Considerations : Safety data for 1-methyl-5-oxopyrrolidine-3-carboxylic acid (EC 255-765-5) suggest stringent handling protocols due to its purity (100% concentration), which may apply to structurally similar compounds .

生物活性

1,2-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This compound is characterized by the molecular formula C7H11NO3 and plays a significant role in biochemical pathways such as the γ-glutamyl cycle, which is crucial for glutathione metabolism.

The primary mechanism of action for 1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with the enzyme 5-oxoprolinase , where it serves as a substrate. This interaction is essential for the conversion of 5-oxoproline to L-glutamate, influencing cellular functions related to oxidative stress and metabolic regulation.

Biochemical Pathways

- γ-Glutamyl Cycle : This cycle is vital for maintaining intracellular glutamate levels and overall cellular health. The compound's role in this cycle suggests its importance in conditions like heart failure, where oxidative stress is prevalent due to the depletion of 5-oxoprolinase.

- Anticancer Activity : Recent studies have indicated that derivatives of 5-oxopyrrolidine exhibit anticancer properties against various cell lines, including A549 human lung adenocarcinoma cells. The structure-dependent activity suggests that modifications to the core structure can significantly alter efficacy .

Anticancer Properties

Research has demonstrated that 1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid and its derivatives can exhibit varying degrees of anticancer activity. In vitro studies have shown that certain derivatives reduce cell viability in cancer models:

The efficacy of these compounds is often compared to standard chemotherapeutics like cisplatin, highlighting their potential as alternative therapeutic agents.

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects against multidrug-resistant strains of bacteria:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | Selective antimicrobial activity | |

| Other Gram-positive pathogens | Structure-dependent activity noted |

The exploration of these biological activities underscores the compound's versatility and potential applications in both oncology and infectious disease treatment.

Case Studies

Several studies have investigated the biological activity of 1,2-dimethyl-5-oxopyrrolidine derivatives:

- Study on Anticancer Activity : A study characterized the anticancer properties using an MTT assay on A549 cells, revealing that certain structural modifications significantly enhanced cytotoxic effects compared to untreated controls .

- Antimicrobial Resistance : Another study highlighted the pressing need for new antimicrobial agents against resistant strains, demonstrating that certain derivatives exhibited promising activity against Staphylococcus aureus and other pathogens .

Q & A

Q. What frameworks support robust experimental design for structure-activity relationship (SAR) studies?

- Methodological Answer : Use factorial design (DoE) to vary substituents (methyl, oxo groups) systematically. Multivariate analysis (PCA, PLS) correlates structural features with activity. Incorporate negative controls and blind assays to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。